molecular formula C27H50N4O9S B606145 Biotin-PEG5-NH-Boc CAS No. 189209-28-7

Biotin-PEG5-NH-Boc

Cat. No. B606145
CAS RN: 189209-28-7
M. Wt: 606.78
InChI Key: RDDPDJYPEFICFA-FIXSFTCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG5-NH-Boc is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

Biotin-PEG5-NH-Boc can be used in the synthesis of a series of PROTACs . The biotin group is used for the conjugation of proteins and can also be used for chemical labeling . Boc is acid labile, which produces a free amine upon removal which can be further reacted .


Molecular Structure Analysis

The molecular formula of Biotin-PEG5-NH-Boc is C₂₇H₅₀N₄O₉S . Its molecular weight is 606.77 . The IUPAC name is tert-butyl N- [2- [2- [2- [2- [2- [2- [5- [ (3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno [3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .


Chemical Reactions Analysis

Biotin-PEG5-NH-Boc contains biotin and Boc protected amine moieties . The biotin group is used for the conjugation of proteins and can also be used for chemical labeling . Boc is acid labile, which produces a free amine upon removal which can be further reacted .


Physical And Chemical Properties Analysis

The physical and chemical properties of Biotin-PEG5-NH-Boc are closely related to its structure and composition . It has a molecular weight of 606.77 and a molecular formula of C₂₇H₅₀N₄O₉S . More detailed properties could not be found in the search results.

Scientific Research Applications

PROTAC Linker

Biotin-PEG5-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This linker can be used in the synthesis of a series of PROTACs .

Drug Development

In drug development, Biotin-PEG5-NH-Boc can be used to improve the solubility, stability, pharmacokinetics, and immunogenicity of various molecules, including drugs . The PEG part of the molecule enhances its biocompatibility and reduces its immunogenicity .

Protein Labeling

Biotin-PEG5-NH-Boc can be used to label proteins. The biotin part of the molecule forms a strong bond with the nitrogen atom of the lysine residue in proteins . This bond is stable and specific, and can be used to label proteins in various assays and applications .

Protein Purification

The biotin-lysine bond formed by Biotin-PEG5-NH-Boc can also be used to purify proteins. Proteins labeled with biotin can be captured by avidin or streptavidin, two proteins that bind specifically to biotin .

Protein Immobilization

Biotin-PEG5-NH-Boc can be used to immobilize proteins on various surfaces. This is useful in the development of biosensors, biochips, and other biotechnology applications .

High-throughput and Multiplexed Assays

Biotin-PEG5-NH-Boc can be used in various formats, such as biotinylated beads, plates, membranes, or microarrays, which can enable high-throughput and multiplexed assays .

Safety And Hazards

Biotin-PEG5-NH-Boc is intended for research use only . It is not intended for any clinical or individual use . For safety data, please refer to the safety data sheet provided by the supplier .

Future Directions

The future directions of Biotin-PEG5-NH-Boc are likely to be influenced by the ongoing research and development in the field of PROTACs . As a PEG-based PROTAC linker, Biotin-PEG5-NH-Boc has potential applications in the synthesis of a series of PROTACs .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N4O9S/c1-27(2,3)40-26(34)29-9-11-36-13-15-38-17-19-39-18-16-37-14-12-35-10-8-28-23(32)7-5-4-6-22-24-21(20-41-22)30-25(33)31-24/h21-22,24H,4-20H2,1-3H3,(H,28,32)(H,29,34)(H2,30,31,33)/t21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDPDJYPEFICFA-FIXSFTCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG5-NH-Boc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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